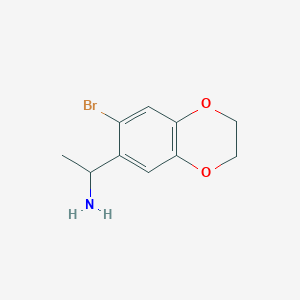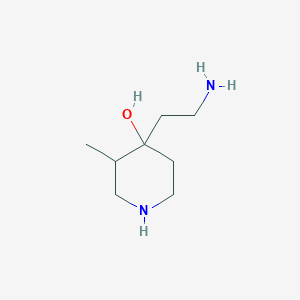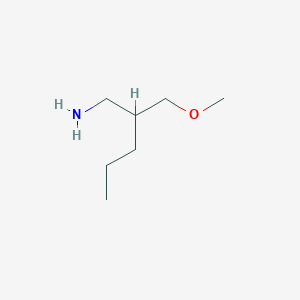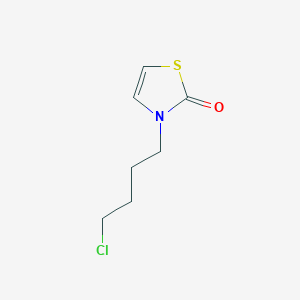
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a naphthyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form diarylated products.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, oxidized derivatives, and diarylated compounds.
Aplicaciones Científicas De Investigación
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for other complex molecules
Mecanismo De Acción
The mechanism of action of methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different substitution patterns and may exhibit distinct biological activities.
1,8-Naphthyridines: These derivatives have a different arrangement of nitrogen atoms and can have unique chemical properties.
Uniqueness
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, chlorine, and methyl carboxylate groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H6BrClN2O2 |
|---|---|
Peso molecular |
301.52 g/mol |
Nombre IUPAC |
methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H6BrClN2O2/c1-16-10(15)6-3-14-9-5(8(6)12)2-13-4-7(9)11/h2-4H,1H3 |
Clave InChI |
OOCLIOJMSSEJKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13186772.png)


![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
amine](/img/structure/B13186817.png)






![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
